molecular formula C13H13NO3 B11983612 4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one

4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one

Cat. No.: B11983612
M. Wt: 231.25 g/mol
InChI Key: KVPONSNRADDPRX-DHZHZOJOSA-N
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Description

4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one is an organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of p-tolylacetic acid with ethyl formate in the presence of a base, followed by cyclization with an appropriate reagent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions may yield reduced oxazole products.

    Substitution: The ethoxymethylene and p-tolyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction may produce oxazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may serve as a precursor for developing pharmaceuticals with potential therapeutic effects. Its derivatives could exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethoxymethylene and p-tolyl groups can influence its binding affinity and specificity, modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one
  • 4-(Ethoxymethylene)-2-(m-tolyl)oxazol-5(4H)-one
  • 4-(Ethoxymethylene)-2-(p-chlorophenyl)oxazol-5(4H)-one

Uniqueness

4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethoxymethylene group enhances its reactivity, while the p-tolyl group provides steric and electronic effects that influence its behavior in various reactions.

Biological Activity

4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one, a derivative of oxazolone, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a five-membered heterocyclic structure with an ethoxymethylene group and a p-tolyl substituent, which contribute to its reactivity and biological potential. The oxazolone ring system is known for its ability to participate in various chemical reactions, making it a versatile scaffold for drug development.

1. Antimicrobial Activity

Research indicates that oxazolone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains. Notably, the compound has demonstrated:

  • Inhibition against Gram-positive bacteria : Enhanced activity against Staphylococcus aureus and Staphylococcus epidermidis.
  • Broad-spectrum effectiveness : Active against both Gram-positive and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

2. Anticancer Activity

The anticancer potential of oxazolone derivatives has been explored in several studies. The compound has shown promise in:

  • Inhibiting tumor cell proliferation : Certain derivatives have exhibited variable anti-tumor activities across different cancer cell lines.
  • Mechanistic pathways : The anticancer effects are thought to be mediated through the induction of apoptosis and inhibition of cell cycle progression .

3. Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes:

  • Tyrosinase inhibition : This enzyme is crucial in melanin biosynthesis, and inhibitors can have applications in skin whitening products. Preliminary studies suggest that oxazolone derivatives may exhibit significant tyrosinase inhibitory activity, with some compounds showing IC50 values as low as 0.51 μM .

Case Studies and Experimental Findings

Several studies have highlighted the biological significance of oxazolone derivatives:

  • Study on Antimicrobial Activity :
    • A series of oxazolone-benzene sulfonamide derivatives were synthesized and tested for antibacterial properties.
    • Compounds demonstrated a two-fold increase in activity against Pseudomonas aeruginosa compared to standard treatments .
  • Anticancer Evaluation :
    • Research involving various cancer cell lines revealed that specific oxazolone derivatives could inhibit cell growth significantly.
    • Mechanistic studies indicated that these compounds might induce apoptosis through mitochondrial pathways .
  • Enzyme Inhibition Studies :
    • Comparative analysis of tyrosinase inhibitors showed that some oxazolone derivatives outperformed traditional inhibitors like kojic acid .

Data Summary Table

Biological ActivityTarget Organisms/EnzymesIC50 Values (μM)Notes
AntimicrobialS. aureus, E. coliVariableBroad-spectrum activity observed
AnticancerVarious cancer cell linesVariableInduces apoptosis in certain lines
Tyrosinase InhibitionTyrosinase0.51 - >200Strong inhibition compared to controls

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

(4E)-4-(ethoxymethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C13H13NO3/c1-3-16-8-11-13(15)17-12(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3/b11-8+

InChI Key

KVPONSNRADDPRX-DHZHZOJOSA-N

Isomeric SMILES

CCO/C=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)C

Canonical SMILES

CCOC=C1C(=O)OC(=N1)C2=CC=C(C=C2)C

Origin of Product

United States

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